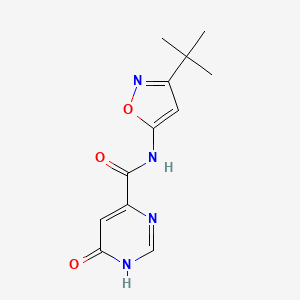
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a compound that features a unique combination of an isoxazole ring and a pyrimidine ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while pyrimidine is a six-membered ring with two nitrogen atoms
作用机制
Target of Action
Similar compounds with an isoxazole moiety have been found to target various proteins and enzymes, contributing to their wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives, in general, interact with their targets through various mechanisms, often leading to changes in the function of the target proteins or enzymes .
Biochemical Pathways
Compounds with an isoxazole moiety are known to influence a variety of biochemical pathways due to their interaction with different targets .
Result of Action
Isoxazole derivatives are known to exhibit a range of effects at the molecular and cellular levels due to their interaction with various targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The specific conditions would depend on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Functional groups on the isoxazole or pyrimidine rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring could yield oxazoles, while reduction could produce amines. Substitution reactions could introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
相似化合物的比较
Similar Compounds
Similar compounds include other isoxazole and pyrimidine derivatives, such as:
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: A compound with potential as an FLT3 inhibitor for treating acute myeloid leukemia.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: A BRD4 inhibitor with applications in cancer therapy.
Uniqueness
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of an isoxazole ring and a pyrimidine ring, which could confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.
属性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)8-5-10(19-16-8)15-11(18)7-4-9(17)14-6-13-7/h4-6H,1-3H3,(H,15,18)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFRYNVJAJKJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)


![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)


